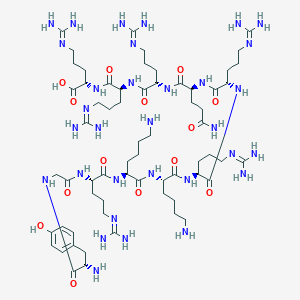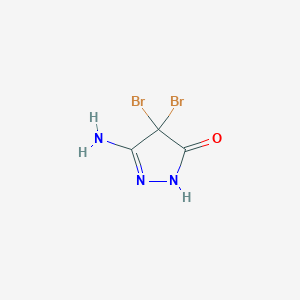
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione
描述
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione (DMDD) is a heterocyclic compound that has gained attention in recent years due to its potential applications in the field of materials science and biomedical research. DMDD is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound has a molecular weight of 209.23 g/mol and a chemical formula of C10H13NO4.
作用机制
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione is known to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
生化和生理效应
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis through the inhibition of topoisomerase II. The compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, the compound has limited solubility in water, which may make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research involving 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione. One area of interest is the development of new anticancer drugs based on the structure of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione. Another potential direction is the use of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione as a precursor for the synthesis of new organic semiconductors and conducting polymers. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione and its potential applications in the treatment of inflammatory diseases.
科学研究应用
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione has been found to have potential applications in the field of materials science as a precursor for the synthesis of various organic semiconductors and conducting polymers. The compound has also been studied for its potential use as an antitumor agent, due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
181862-87-3 |
|---|---|
产品名称 |
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione |
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
1-(2,2-dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c1-6-7(2)10(13)11(9(6)12)5-8(14-3)15-4/h8H,5H2,1-4H3 |
InChI 键 |
SVHSVLWQEVFDHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C1=O)CC(OC)OC)C |
规范 SMILES |
CC1=C(C(=O)N(C1=O)CC(OC)OC)C |
同义词 |
1H-Pyrrole-2,5-dione, 1-(2,2-dimethoxyethyl)-3,4-dimethyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)
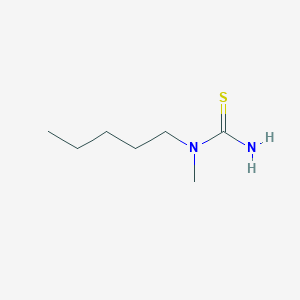
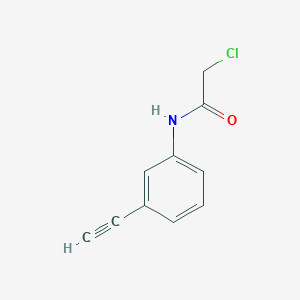
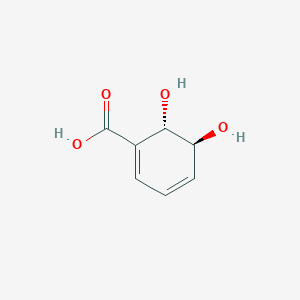
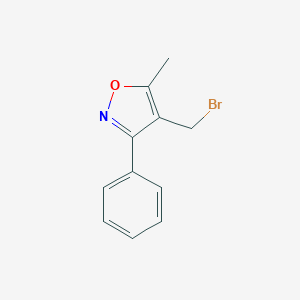
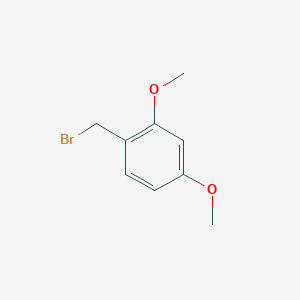
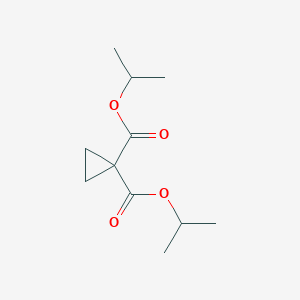
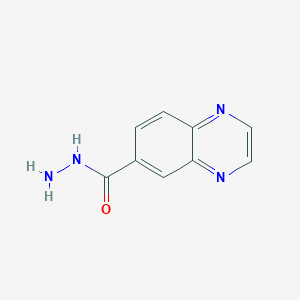

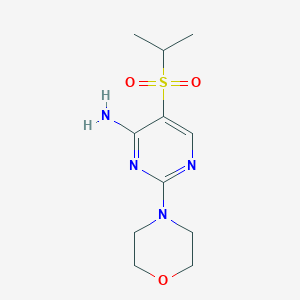
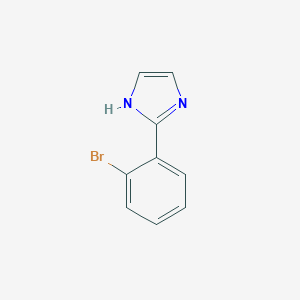
![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
